Marein

Vue d'ensemble

Description

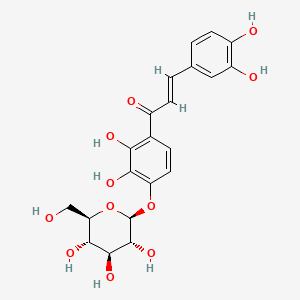

Le maréin, également connu sous le nom de glycoside de maréin, est un composé flavonoïde naturel présent dans les fleurs de Coreopsis tinctoria, communément appelée la « toute-saisons ». Il est reconnu pour ses diverses activités biologiques, notamment ses effets antioxydants, anti-inflammatoires et neuroprotecteurs. Le maréin a une formule moléculaire de C21H22O11 et une masse molaire de 450,39 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le maréin peut être synthétisé par plusieurs voies chimiques, impliquant généralement la glycosylation de précurseurs flavonoïdes. Une méthode courante implique la réaction d’un aglycone flavonoïde avec un donneur de glycosyle en présence d’un catalyseur acide. Les conditions réactionnelles comprennent souvent des températures allant de 60 °C à 100 °C et des temps de réaction de plusieurs heures pour garantir une glycosylation complète.

Méthodes de production industrielle

La production industrielle de maréin implique généralement l’extraction à partir de sources naturelles, telles que les fleurs de Coreopsis tinctoria. Le processus d’extraction comprend le séchage de la matière végétale, suivi d’une extraction par solvant à l’aide d’éthanol ou de méthanol. L’extrait est ensuite purifié à l’aide de techniques chromatographiques pour isoler le maréin à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le maréin subit diverses réactions chimiques, notamment :

Oxydation : Le maréin peut être oxydé pour former des quinones et d’autres dérivés oxydés.

Réduction : La réduction du maréin conduit généralement à la formation de dérivés de dihydroflavonoïdes.

Substitution : Le maréin peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, pour former divers esters et éthers.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium, généralement en conditions acides ou basiques.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés en conditions douces.

Substitution : Des réactifs tels que les chlorures d’acyle ou les halogénures d’alkyle sont utilisés en présence de bases telles que la pyridine ou la triéthylamine.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés flavonoïdes oxydés, des dihydroflavonoïdes et divers dérivés esters et éthers du maréin .

Applications De Recherche Scientifique

Biomedical Applications

Marein has garnered attention for its potential in drug development due to its bioactive properties. Research indicates that marine-derived compounds, including this compound, exhibit a range of biological activities such as:

- Antitumor Effects : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A review highlighted that marine natural products are increasingly being investigated for their anticancer properties, with many showing promising results in preclinical trials .

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Marine organisms are known to produce secondary metabolites that possess antimicrobial properties, which are vital in combating antibiotic-resistant bacteria .

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress and inflammation, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

This compound's applications extend beyond human health into agriculture:

- Natural Pesticides : The compound has been studied for its insecticidal properties against agricultural pests. Its use as a biopesticide could reduce reliance on synthetic chemicals, promoting sustainable farming practices .

- Plant Growth Promotion : Some studies suggest that this compound can enhance plant growth and resilience to environmental stressors, making it a valuable addition to agricultural formulations aimed at improving crop yields .

Environmental Applications

This compound also holds promise in environmental science:

- Biodegradable Materials : Research is exploring the use of this compound in developing biodegradable substitutes for plastics. This application is crucial in addressing the global plastic pollution crisis by providing eco-friendly alternatives .

- Marine Ecosystem Protection : this compound's properties may be utilized in creating environmentally friendly anti-fouling paints and adhesives, which can help protect marine ecosystems from invasive species without harming the environment .

Case Study 1: Antitumor Activity of this compound

A study published in the Journal of Marine Science investigated the antitumor effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Insecticidal Properties

Research conducted by the University of Hawaii demonstrated that extracts containing this compound exhibited potent insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials showed a 70% reduction in pest populations compared to untreated controls, highlighting its efficacy as a natural pesticide.

Data Table: Summary of Applications

Mécanisme D'action

Le maréin exerce ses effets par plusieurs voies moléculaires :

Activité antioxydante : Le maréin piège les espèces réactives de l’oxygène (ROS) et améliore l’activité des enzymes antioxydantes.

Effets anti-inflammatoires : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Effets neuroprotecteurs : Le maréin protège les neurones en réduisant la dysfonction mitochondriale et en activant la voie de la protéine kinase activée par l’AMP (AMPK).

Comparaison Avec Des Composés Similaires

Le maréin est unique parmi les flavonoïdes en raison de son schéma de glycosylation spécifique et de ses activités biologiques puissantes. Des composés similaires comprennent :

Quercetine : Un autre flavonoïde aux propriétés antioxydantes et anti-inflammatoires fortes.

Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.

Lutéoline : Présente des activités anti-inflammatoires et neuroprotectrices.

Comparé à ces composés, le maréin présente une combinaison unique de glycosylation et d’hydroxylation qui améliore sa biodisponibilité et son activité biologique .

Si vous avez d’autres questions ou si vous avez besoin de plus amples détails, n’hésitez pas à nous les poser !

Activité Biologique

Marein is a flavonoid compound primarily derived from Coreopsis tinctoria , known for its diverse biological activities and therapeutic potential. This article delves into the various biological activities of this compound, highlighting its effects on metabolic disorders, oxidative stress, and cellular protection, supported by data tables and research findings.

1. Metabolic Effects

Hypoglycemic Activity

this compound has been shown to exhibit significant hypoglycemic effects. In vitro studies indicate that it improves glucose metabolism in HepG2 cells, particularly under conditions of high glucose, which mimics insulin resistance. The mechanisms involved include:

- Inhibition of GSK-3β phosphorylation : This leads to increased glycogen synthesis.

- Activation of AMPK : this compound promotes glucose uptake through the CaMKK/AMPK/GLUT1 pathway.

- Reduction of gluconeogenesis : It decreases the activity of FoxO1, thus lowering glucose production in hepatocytes .

Table 1: Mechanisms of this compound's Hypoglycemic Activity

| Mechanism | Effect |

|---|---|

| GSK-3β Phosphorylation | Increased glycogen synthesis |

| AMPK Activation | Enhanced glucose uptake |

| FoxO1 Inhibition | Decreased gluconeogenesis |

2. Cardioprotective Properties

This compound has demonstrated protective effects against cardiac hypertrophy and damage induced by oxidative stress. In studies involving H9c2 cardiomyoblast cells treated with angiotensin II and hypoxia, this compound treatment resulted in:

- Decreased cell surface area : Suggesting reduced hypertrophy.

- Inhibition of apoptosis : this compound reduced apoptotic markers such as Bax and caspase-3 while increasing Bcl-2 expression .

Table 2: Effects of this compound on Cardiac Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Surface Area | Increased | Decreased |

| Bax Expression | High | Low |

| Bcl-2 Expression | Low | High |

3. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. It has been shown to:

- Reduce reactive oxygen species (ROS) production.

- Enhance glutathione levels , thereby improving cellular redox status.

- Protect mitochondrial function by stabilizing mitochondrial membrane potential .

4. Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from damage induced by methylglyoxal (MG), a compound associated with neurodegenerative diseases. In PC12 cells, this compound treatment led to:

- Improved mitochondrial health : Stabilization of mitochondrial membrane potential.

- Reduced apoptosis : Decreased percentage of apoptotic cells under oxidative stress conditions.

- Increased glyoxalase I activity , which aids in detoxifying MG .

5. Renal Protective Effects

This compound has also been studied for its renal protective effects, particularly in the context of diabetic nephropathy (DN). It acts by:

- Inhibiting SGLT2 expression in renal cells, which is beneficial for managing diabetes-related kidney complications.

- Modulating inflammatory pathways : It regulates AMPK and TGF-β1/Smads signaling to reduce renal inflammation and fibrosis .

Table 3: Renal Protective Mechanisms of this compound

| Mechanism | Effect |

|---|---|

| SGLT2 Inhibition | Reduced glucose reabsorption |

| AMPK Activation | Decreased inflammation |

| TGF-β1/Smads Modulation | Reduced fibrosis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that oral administration of Coreopsis tinctoria extract containing this compound significantly improved metabolic parameters in diabetic mice, reducing blood glucose and lipid levels after three weeks of treatment .

- Another investigation focused on the cardioprotective properties of this compound in hypertrophic models, revealing its potential as a therapeutic agent for heart diseases associated with metabolic syndrome .

Propriétés

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYXJDOVMEJNG-HTFDPZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029273 | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-96-6 | |

| Record name | Marein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.